NSABP C-08 Trial: An In-depth Analysis of Adjuvant Bevacizumab in Stage II/III Colon Cancer
NSABP C-08 Trial: An In-depth Analysis of Adjuvant Bevacizumab in Stage II/III Colon Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial was a pivotal Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the anti-angiogenic agent bevacizumab to standard adjuvant chemotherapy for patients with resected stage II or III colon cancer.[1][2] This guide provides a comprehensive overview of the trial's primary endpoints, the scientific rationale underpinning its design, detailed experimental protocols, and a summary of its key findings.
Rationale for the NSABP C-08 Trial
The rationale for investigating bevacizumab in the adjuvant setting for colon cancer was based on its established efficacy in metastatic colorectal cancer.[3] Bevacizumab, a humanized monoclonal antibody, targets vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis.[3] By inhibiting VEGF-A, bevacizumab was shown to interfere with the blood supply to tumors, thereby impeding their growth and progression.[3]
Prior to the C-08 trial, studies like the NSABP C-07 had established the benefit of adding oxaliplatin (B1677828) to fluorouracil and leucovorin (FOLFOX) as an adjuvant treatment for stage II and III colon cancer, significantly prolonging disease-free survival.[4] Given bevacizumab's success in the metastatic setting in combination with chemotherapy, it was hypothesized that its addition to adjuvant FOLFOX therapy could eradicate micrometastatic disease and improve cure rates in patients with earlier-stage colon cancer.[3][5] The primary goal of the NSABP C-08 trial was to test this hypothesis by evaluating the potential benefit and safety of adding bevacizumab to the modified FOLFOX6 (mFOLFOX6) regimen.[1][3]
Primary and Secondary Endpoints
The primary and secondary endpoints of the NSABP C-08 trial were crucial for assessing the clinical benefit of adding bevacizumab to standard adjuvant chemotherapy.
Primary Endpoint
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Disease-Free Survival (DFS): The primary objective of the study was to determine if the addition of bevacizumab to mFOLFOX6 chemotherapy improved DFS compared to mFOLFOX6 alone.[6] DFS was defined as the time from random assignment to the first occurrence of any of the following events: colon cancer recurrence, development of a second primary cancer, or death from any cause.[2]
Secondary Endpoint
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Overall Survival (OS): A key secondary objective was to compare the overall survival between the two treatment arms.[6] Overall survival was defined as the time from random assignment to death from any cause.
Experimental Protocols
The NSABP C-08 trial was a prospective, randomized study involving 2,710 patients with resected stage II or III colon cancer.[7][8]
Patient Allocation: Patients were randomly assigned to one of two treatment arms:
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Control Arm: Received mFOLFOX6 chemotherapy alone.
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Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.[9]
Treatment Regimens:
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mFOLFOX6 Regimen: This regimen was administered every two weeks for a total of 12 cycles (6 months).[8] It consisted of:
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Bevacizumab: In the experimental arm, bevacizumab was administered at a dose of 5 mg/kg IV every two weeks for a total of 26 doses (1 year).[2][8]
Data Presentation: Summary of Key Outcomes
The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of disease-free survival or the secondary endpoint of overall survival in the overall study population.[1]
Disease-Free Survival (DFS)
| Follow-up | Treatment Arm | 3-Year DFS Rate | 5-Year DFS Rate | Hazard Ratio (HR) | 95% CI | p-value |
| 35.6 months | mFOLFOX6 + Bevacizumab | 77.4%[9] | - | 0.89[9] | 0.76 to 1.04[9] | 0.15[9] |
| mFOLFOX6 Alone | 75.5%[9] | - | ||||
| 5 years | mFOLFOX6 + Bevacizumab | 77.9%[1] | - | 0.93[1] | 0.81 to 1.08[1] | 0.35[1] |
| mFOLFOX6 Alone | 75.1%[1] | - |
An interesting exploratory analysis revealed a transient, significant improvement in DFS in the bevacizumab arm during the treatment period (up to 15 months), but this benefit was lost after treatment cessation.[2][7]
Overall Survival (OS)
| Follow-up | Treatment Arm | 5-Year OS Rate | Hazard Ratio (HR) | 95% CI | p-value |
| 5 years | mFOLFOX6 + Bevacizumab | 82.5%[1] | 0.95[1] | 0.79 to 1.13[1] | 0.56[1] |
| mFOLFOX6 Alone | 80.7%[1] |
Signaling Pathway and Experimental Workflow
VEGF Signaling Pathway in Colorectal Cancer
Vascular Endothelial Growth Factor (VEGF) plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] In colorectal cancer, VEGF-A binds to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[10] Bevacizumab functions by binding to and neutralizing circulating VEGF-A, thereby preventing its interaction with its receptors and inhibiting angiogenesis.[3]
Diagram of the VEGF signaling pathway and the mechanism of action of Bevacizumab.
NSABP C-08 Experimental Workflow
The workflow of the NSABP C-08 trial followed a standard randomized controlled trial design.
Experimental workflow of the NSABP C-08 clinical trial.
Conclusion
The NSABP C-08 trial was a well-designed and executed study that definitively addressed the question of whether adding bevacizumab to standard adjuvant chemotherapy improves outcomes for patients with resected stage II or III colon cancer. The results demonstrated that despite a transient effect on disease-free survival during the treatment period, the addition of one year of bevacizumab to six months of mFOLFOX6 did not lead to a significant improvement in either disease-free or overall survival.[1] These findings have been crucial in shaping the standard of care for the adjuvant treatment of colon cancer and underscore the principle that efficacy in the metastatic setting does not always translate to the adjuvant setting.[5][11]
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 7. ascopubs.org [ascopubs.org]
- 8. Initial safety report of NSABP C-08: A randomized phase III study of modified FOLFOX6 with or without bevacizumab for the adjuvant treatment of patients with stage II or III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between VEGF Family Members, Their Receptors and Cell Death in the Neoplastic Transformation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab Fails Again as Adjuvant Therapy for Colon Cancer | MDedge [mdedge.com]
